2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
The synthesis of 2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process:
Starting Materials: The synthesis begins with the reaction of aniline derivatives and α-bromo-4-(dimethylamino)acetophenone to form intermediate compounds.
Condensation Reaction: The intermediates are then condensed with 2-aminopyridines under specific conditions to yield the final product.
Reaction Conditions: The reactions are usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are commonly used.
Chemical Reactions Analysis
2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential COX-2 inhibitor, which could be used in the treatment of inflammatory diseases and cancer.
Biological Studies: The compound is used in biological assays to evaluate its cytotoxicity against various cancer cell lines, including breast cancer and liver cancer cells.
Chemical Research: It serves as a building block for the synthesis of other heterocyclic compounds with potential pharmacological activities.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves the inhibition of the COX-2 enzyme. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This selective inhibition reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for maintaining physiological functions .
Comparison with Similar Compounds
2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other COX-2 inhibitors such as celecoxib and rofecoxib:
The uniqueness of this compound lies in its specific chemical structure, which may offer advantages in terms of selectivity and potency as a COX-2 inhibitor .
Properties
Molecular Formula |
C22H22N4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H22N4/c1-16-7-11-18(12-8-16)23-22-21(24-20-6-4-5-15-26(20)22)17-9-13-19(14-10-17)25(2)3/h4-15,23H,1-3H3 |
InChI Key |
HIGQZVUDPATZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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